TG8-260's 500-Fold Selectivity Window for EP2 Over Other Prostanoid Receptors
TG8-260 demonstrates 500-fold selectivity for the EP2 receptor over other prostanoid receptors [1]. This high degree of target discrimination minimizes the risk of off-target effects mediated by EP1, EP3, EP4, DP, FP, IP, or TP receptors in complex biological systems, which is a critical factor for accurate target validation studies. [1].
| Evidence Dimension | Receptor selectivity |
|---|---|
| Target Compound Data | 500-fold selectivity for EP2 |
| Comparator Or Baseline | Other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, TP) |
| Quantified Difference | ≥500-fold lower potency |
| Conditions | Binding and functional assays (cAMP TR-FRET and [3H]-PGE2 binding) against a panel of prostanoid receptors. |
Why This Matters
High selectivity is essential for minimizing off-target pharmacology in phenotypic assays and in vivo disease models, ensuring that observed biological effects can be confidently attributed to EP2 antagonism.
- [1] Amaradhi R, Mohammed S, Banik A, et al. Second-generation prostaglandin receptor EP2 antagonist, TG8-260, with high potency, selectivity, oral bioavailability, and anti-inflammatory properties. ACS Pharmacology & Translational Science. 2022;5(2):118-133. View Source
